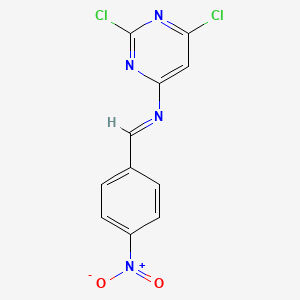
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 of the pyrimidine ring, and a nitrobenzylidene group attached to the nitrogen atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 4-nitrobenzaldehyde under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
- Substituted pyrimidine derivatives
- Amino derivatives from reduction of the nitro group
- Oxidized products depending on the oxidizing agent used
Scientific Research Applications
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as cell division, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
- 2,6-Dichloro-N-phenylpyrimidin-4-amine
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,6-Dichloro-N-(2-nitrobenzylidene)aniline
Comparison:
Structural Differences: While these compounds share the dichloropyrimidine core, they differ in the substituents attached to the nitrogen atom. For example, 2,6-Dichloro-N-phenylpyrimidin-4-amine has a phenyl group instead of a nitrobenzylidene group.
Chemical Properties: The presence of different substituents affects the reactivity and chemical properties of these compounds. For instance, the nitro group in 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine makes it more susceptible to reduction reactions.
Applications: The unique substituents confer different biological activities and applications. For example, this compound may have distinct anticancer or antimicrobial properties compared to its analogs.
Properties
Molecular Formula |
C11H6Cl2N4O2 |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
(E)-N-(2,6-dichloropyrimidin-4-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C11H6Cl2N4O2/c12-9-5-10(16-11(13)15-9)14-6-7-1-3-8(4-2-7)17(18)19/h1-6H/b14-6+ |
InChI Key |
PODCWGPWUSNGDX-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=CC(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
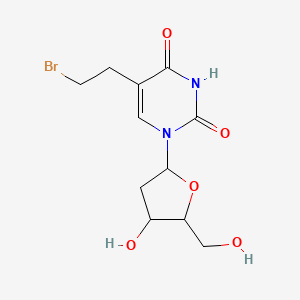
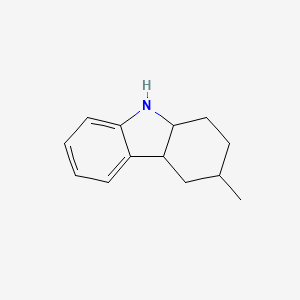
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
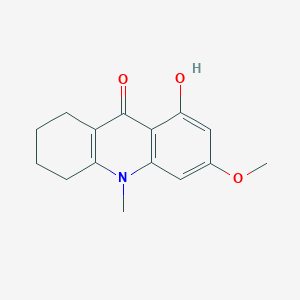

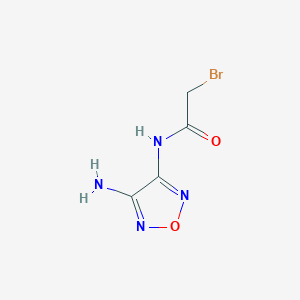
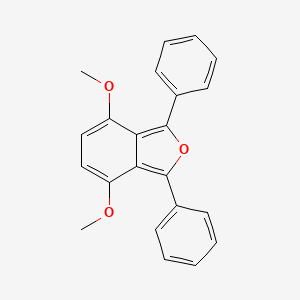
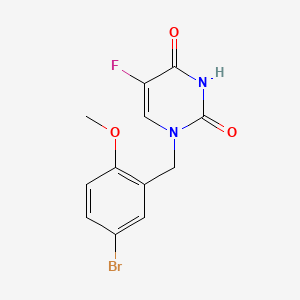

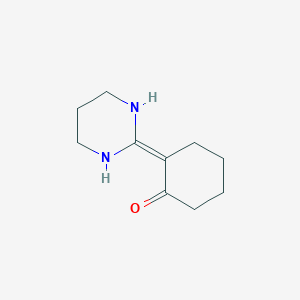
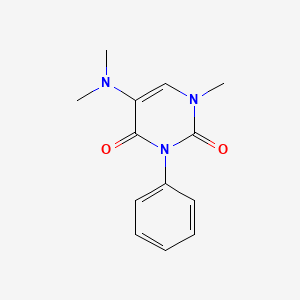
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
